methyl 4-oxo-4H-chromene-6-carboxylate

Catalog No.
S14044083
CAS No.
M.F
C11H8O4
M. Wt
204.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-oxo-4H-chromene-6-carboxylate

Product Name

methyl 4-oxo-4H-chromene-6-carboxylate

IUPAC Name

methyl 4-oxochromene-6-carboxylate

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C11H8O4/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10/h2-6H,1H3

InChI Key

YAXCTXVORGBPKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC=CC2=O

Methyl 4-oxo-4H-chromene-6-carboxylate is an organic compound characterized by its chromene structure, which consists of a benzopyran ring system. Its molecular formula is C11H8O4C_{11}H_{8}O_{4}, and it has a molecular weight of approximately 204.2 g/mol. The compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a carbonyl group at the fourth position and a carboxylate ester functional group at the sixth position. This specific arrangement contributes to its reactivity and biological activity, making it a subject of interest in various fields of research, including organic synthesis and pharmacology.

  • Oxidation: The compound can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis.
  • Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromene ring, allowing for the synthesis of diverse derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used for oxidation.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are effective for reduction processes.
  • Substitution Reagents: Halogens, alkyl halides, and organometallic compounds are typically employed under acidic or basic conditions.

Methyl 4-oxo-4H-chromene-6-carboxylate exhibits various biological activities that make it a candidate for further pharmacological studies:

  • Antimicrobial Properties: Research indicates potential efficacy against various microbial strains.
  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms that involve enzyme inhibition or interference with cellular pathways .

The exact mechanisms of action are still being explored, but they may involve interactions with specific molecular targets within biological systems.

The synthesis of methyl 4-oxo-4H-chromene-6-carboxylate can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base (e.g., piperidine or pyridine). This reaction is typically performed using solvents such as ethanol or methanol.
  • Cyclization and Esterification: Following condensation, cyclization occurs to form the chromene structure, followed by esterification to yield the final product.

Industrial Production

In industrial settings, production may utilize batch or continuous processes with automated systems to optimize yield and purity. Advanced purification techniques such as crystallization and chromatography are employed to ensure high-quality output.

Methyl 4-oxo-4H-chromene-6-carboxylate has several applications across different fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: The compound is investigated for potential use in developing new pharmaceuticals, particularly for cancer treatment and antimicrobial applications.
  • Dyes and Pigments: It is utilized in the synthesis of dyes and pigments due to its distinct optical properties.

Studies on the interactions of methyl 4-oxo-4H-chromene-6-carboxylate with various biological targets have revealed its potential to modulate enzyme activity. For instance, it may inhibit specific enzymes involved in metabolic pathways, contributing to its observed biological effects. These interactions are crucial for understanding its therapeutic potential and guiding future drug development efforts .

Several compounds share structural similarities with methyl 4-oxo-4H-chromene-6-carboxylate, highlighting its unique characteristics:

Compound NameStructural FeaturesUnique Aspects
Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylateChlorine substituent at position 6Altered reactivity due to halogen presence
Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylateFluorine substituent at position 6Different pharmacokinetic properties compared to non-halogenated analogs
Methyl 6-methyl-4-oxochromene-2-carboxylateMethyl group at position 6Distinct chemical reactivity influenced by methyl substitution

Methyl 4-oxo-4H-chromene-6-carboxylate's uniqueness lies in its specific substitution pattern without halogen atoms, which influences both its chemical reactivity and biological activity compared to its halogenated counterparts .

This compound continues to be an important subject for research due to its diverse applications and potential therapeutic benefits.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

204.04225873 g/mol

Monoisotopic Mass

204.04225873 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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